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The Apiaceae family, commonly known as the carrot, celery, or parsley family, encompasses a

diverse range of aromatic plants cultivated worldwide for their culinary and medicinal

properties. The seeds of these plants are a rich source of oils characterized by a unique lipid

profile, notably the presence of high concentrations of petroselinic acid. This guide provides a

comparative lipidomic overview of commercially significant Apiaceae seed oils, supported by

experimental data to inform research and development in pharmaceuticals, nutraceuticals, and

cosmetics.

Quantitative Lipid Profile of Apiaceae Seed Oils
The lipid composition of Apiaceae seed oils is distinct from most common vegetable oils due to

the predominance of petroselinic acid (C18:1n-12), a positional isomer of oleic acid. This

unique fatty acid, along with other lipid components, contributes to the oils' specific physical,

chemical, and biological properties. The following tables summarize the quantitative data on

the fatty acid, triacylglycerol, and minor bioactive lipid content of several key Apiaceae seed

oils.

Table 1: Comparative Fatty Acid Composition of
Apiaceae Seed Oils (% of Total Fatty Acids)
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Note: Values are presented as ranges or representative percentages from cited literature.

Composition can vary based on cultivar, growing conditions, and extraction method.

Table 2: Major Triacylglycerol (TAG) Species in Apiaceae
Seed Oils (% of Total TAGs)

Triacylglycerol
(Ps=Petroselin
oyl, O=Oleoyl,
L=Linoleoyl)

Carrot
(Daucus
carota)

Celery (Apium
graveolens)

Parsley
(Petroselinum
crispum)

Caraway
(Carum carvi)

Tripetroselinin

(PsPsPs)
38.7-55.3[1] 38.7-55.3[1] 55.3[1] 11.4[1]

Oleoyldipetroseli

nin (OPsPs)
10.8 10.0 17.1 9.6

Linoleoyldipetros

elinin (LPsPs)
16.0 21.2 22.6 12.1

Dioleoylpetroseli

nin (OOPs)
- - - -

Dilinoleoylpetros

elinin (LLPs)
- - - -

Oleoyllinoleoylpe

troselinin (OLPs)
- - - -

Source: Adapted from Destaillats et al. (2003)[5]. Values are representative.

Table 3: Tocopherol and Sterol Content of Selected
Apiaceae Seed Oils (mg/kg)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/230007326_Triacylglycerols_of_Apiaceae_seed_oils_Composition_and_regiodistribution_of_fatty_acids
https://www.researchgate.net/publication/230007326_Triacylglycerols_of_Apiaceae_seed_oils_Composition_and_regiodistribution_of_fatty_acids
https://www.researchgate.net/publication/230007326_Triacylglycerols_of_Apiaceae_seed_oils_Composition_and_regiodistribution_of_fatty_acids
https://www.researchgate.net/publication/230007326_Triacylglycerols_of_Apiaceae_seed_oils_Composition_and_regiodistribution_of_fatty_acids
https://www.researchgate.net/profile/Paul-Angers/publication/276119062_Composition_and_Regiospecific_Distribution_of_Triacylglycerols_in_Seed_Oils_of_the_Apiaceae_Family/links/5550ec8608ae93634ec9f5f0/Composition-and-Regiospecific-Distribution-of-Triacylglycerols-in-Seed-Oils-of-the-Apiaceae-Family.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioactive Compound Carrot (Daucus carota)

Tocopherols

α-tocopherol 2.01[6][7]

γ-tocopherol -

Sterols

Campesterol 203.2[6][7]

Stigmasterol -

β-sitosterol -

Total Sterols 2960.4[6][7]

Note: Data on minor bioactive components is less comprehensive and varies significantly in the

literature. Further research is needed for a complete comparative profile.

Experimental Protocols
The following sections detail the generalized methodologies for the extraction and analysis of

lipids from Apiaceae seeds, based on common laboratory practices.

Lipid Extraction from Seeds
A modified Bligh and Dyer method is commonly employed for the efficient extraction of total

lipids from plant seeds.[8]

Sample Preparation: Seeds are finely ground to a powder to increase the surface area for

solvent penetration. For quantitative analysis, the moisture content is determined to report

results on a dry weight basis.

Solvent Extraction: The ground seed material is homogenized with a chloroform:methanol

(1:2, v/v) mixture.

Phase Separation: Chloroform and water are added to the homogenate to achieve a final

solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v), which induces phase separation.
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Lipid Recovery: The mixture is centrifuged to facilitate the separation of the lower chloroform

phase, containing the lipids, from the upper aqueous phase. The lipid-rich chloroform layer is

carefully collected.

Washing: The chloroform extract is washed with a dilute salt solution (e.g., 1 M KCl) to

remove any non-lipid contaminants.[9]

Drying and Storage: The solvent is evaporated from the final chloroform phase under a

stream of nitrogen, and the resulting lipid extract is weighed and stored at -20°C or -80°C

under an inert atmosphere to prevent oxidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Fatty Acid Analysis
GC-MS is the standard method for the qualitative and quantitative analysis of fatty acids, which

are first converted to their volatile fatty acid methyl esters (FAMEs).[10]

Transesterification: The extracted lipids are transesterified to FAMEs. A common method

involves heating the lipid sample with methanolic HCl or boron trifluoride-methanol solution.

[10][11][12]

FAME Extraction: After cooling, water and a non-polar solvent (e.g., hexane or heptane) are

added to the reaction mixture. The upper organic layer containing the FAMEs is collected.

GC-MS Analysis:

Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC-MS

system.

Separation: The FAMEs are separated on a capillary column (e.g., a polar phase like

FAMEWAX or a biscyanopropyl phase for cis/trans isomer separation). The oven

temperature is programmed to ramp up to elute the FAMEs based on their boiling points

and polarity.[10][12]

Detection and Identification: As the FAMEs elute from the column, they are ionized and

fragmented in the mass spectrometer. The resulting mass spectra are compared to a

spectral library (e.g., NIST) for identification.
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Quantification: The relative percentage of each fatty acid is determined by integrating the

area under its corresponding peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Intact Lipid Profiling
LC-MS/MS allows for the analysis of intact lipid species without derivatization, providing

detailed information on the lipidome, including triacylglycerols and phospholipids.[13][14]

Sample Preparation: The total lipid extract is dissolved in an appropriate solvent mixture,

such as methanol/chloroform.

LC Separation: The lipid extract is injected onto a liquid chromatography system, typically

using a reverse-phase C18 or a HILIC column for separation based on polarity. A gradient

elution with solvents like acetonitrile, isopropanol, and water is commonly used.

MS/MS Analysis:

Ionization: The eluted lipids are ionized, typically using electrospray ionization (ESI) in

both positive and negative modes to detect a wider range of lipid classes.

MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of

the intact lipid molecules.

MS2 Fragmentation: Precursor ions of interest from the MS1 scan are selected and

fragmented to produce product ion spectra (MS2). These fragmentation patterns provide

structural information, such as the fatty acyl chain composition of glycerolipids.

Lipid Identification: The accurate mass measurements from the MS1 scan and the

fragmentation patterns from the MS2 scans are used to identify the lipid species by

searching against lipid databases (e.g., LIPID MAPS).

Visualizations
Experimental Workflow for Lipidomic Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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